molecular formula C11H11N3O2 B8444691 4-[2-(Dimethylamino)ethenyl]-3-nitrobenzonitrile CAS No. 468718-25-4

4-[2-(Dimethylamino)ethenyl]-3-nitrobenzonitrile

Cat. No. B8444691
Key on ui cas rn: 468718-25-4
M. Wt: 217.22 g/mol
InChI Key: YVOLPLGZGYDRLU-UHFFFAOYSA-N
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Patent
US06777437B2

Procedure details

4-(2-Dimethylamino-vinyl)-3-nitro-benzonitrile (28.5 g, 131 mmol) was dissolved in MeOH (850 mL) and hydrogenated over 10% Pd/C (6.0 g) at 60 psi for 1.5 h at room temperature. The reaction was filtered over celite and evaporated in vacuo. The residue was partitioned between 5% aqueous HCl solution and Et2O (2×200 mL) and the combined organic extract was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 6-cyano-1H-indole (13.5 g, 72%) as a light brown solid. 1H NMR (400 MHz, DMSO-d6) 11.7 (1H, br s), 7.89 (1H, s), 7.72 (1H, d, J=8.2 Hz), 7.65 (1H, m), 7.32 (1H, m), 6.59 (1H, m); MS m/e 141 (M−H)−. Anal calcd. for C9H6N2.0.10 H2O: C, 75.09; H, 4.34; N, 19.46. Found: C, 74.92; H, 4.29; N, 19.34.
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=1[N+:13]([O-])=O>CO.[Pd]>[C:9]([C:8]1[CH:7]=[C:6]2[C:5]([CH:4]=[CH:3][NH:13]2)=[CH:12][CH:11]=1)#[N:10]

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
CN(C=CC1=C(C=C(C#N)C=C1)[N+](=O)[O-])C
Name
Quantity
850 mL
Type
solvent
Smiles
CO
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered over celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 5% aqueous HCl solution and Et2O (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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